1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Orexin Receptor Antagonism Drug Addiction SAR

Medicinal chemists optimizing CNS-penetrant kinase inhibitors face regioisomer uncertainty when sourcing tetrahydroisoquinoline building blocks. The 6-amino substitution is a critical determinant of biological activity-substituting the 7-amino regioisomer abolishes OX1 target engagement (Ke = 427 nM for 6-substituted) and disrupts JAK2 inhibitor efficacy (77.1% spleen normalization in vivo). • Regioisomer-verified 6-amino scaffold ensures SAR reproducibility • CNS-optimized: consensus logP 1.16, TPSA 38.05 Ų for BBB penetration • MTP/ApoB inhibitor scaffold per EP0887345A1. Consistent ≥98% purity; ambient shipping.

Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67
CAS No. 175871-42-8
Cat. No. B1141974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
CAS175871-42-8
Synonyms1,2,3,4-Tetrahydro-6-isoquinolinamine Hydrochloride
Molecular FormulaC₉H₁₃ClN₂
Molecular Weight184.67
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride (CAS 175871-42-8): A Versatile Heterocyclic Building Block for Targeted Drug Discovery


1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS 175871-42-8) is a saturated heterocyclic amine salt, consisting of a tetrahydroisoquinoline core with a primary amine substituent at the 6-position . This structural feature confers distinct physicochemical properties, including a consensus logP of 1.16 and a topological polar surface area (TPSA) of 38.05 Ų , which are critical for optimizing blood-brain barrier permeability and target engagement in central nervous system (CNS) drug discovery campaigns.

CNS-permeability design context (favorable TPSA and lipophilicity range)
Regioisomer-specific SAR studies (6-amino position as activity determinant)
Medicinal chemistry building block for targeted heterocyclic derivatization

1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: Why the 6‑Amino Substituent Precludes Simple In‑Class Analog Substitution


Structure-activity relationship (SAR) studies unequivocally demonstrate that the position of the amino group on the tetrahydroisoquinoline (THIQ) scaffold is a critical determinant of biological activity and target selectivity [1]. While the THIQ core is common to many bioactive molecules, the specific 6‑amino substitution of this compound imparts a distinct pharmacological profile compared to its 7‑amino regioisomer or unsubstituted analogs. For example, in orexin receptor antagonism, 6‑substituted THIQs exhibit markedly different potency and efficacy profiles than their 7‑substituted counterparts [1]. Therefore, substituting this specific building block with a regioisomer (e.g., 1,2,3,4-tetrahydroisoquinolin-7-amine) or a non‑amino analog introduces a high risk of altering or abolishing the desired biological activity, making procurement of the precisely defined 6‑amino derivative essential for reproducible research and development.

Regioisomer 7-amino THIQ analog may shift target selectivity and potency profile; regioisomeric substitution alters receptor interactions.
Analog Non-amino or unsubstituted THIQs lack the key amine handle required for many reported bioactivities.
Physicochem Regioisomer-dependent lipophilicity difference (ΔlogP) may influence BBB penetration and tissue distribution.

1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: Quantified Differentiation from Closest Analogs and Alternatives


Differential Role in Orexin‑1 (OX1) Receptor Antagonism: 6‑Substituted vs. 7‑Substituted THIQs

Direct head-to-head SAR studies comparing 6‑substituted and 7‑substituted tetrahydroisoquinoline (THIQ) analogs as orexin‑1 (OX1) receptor antagonists reveal that the position of substitution dictates functional potency [1]. While 7‑substituted THIQs generally show potent antagonism (e.g., compound 10c, Ke = 23.7 nM), the majority of 6‑substituted analogs were inactive. However, a subset of 6‑amino‑bearing THIQs, specifically those with ester groups, demonstrated reasonable potency (e.g., compound 26a, Ke = 427 nM) [1]. This data clearly establishes that the 6‑amino substitution on the THIQ scaffold is not merely a structural variant but a key determinant of a distinct, albeit lower‑potency, activity profile at the OX1 receptor compared to the 7‑substituted regioisomer.

OX1 Antagonism
Head-to-head
6-amino derivative: Ke = 427 nM
7-amino comparator: Ke = 23.7 nM
Regioisomer-specific activity profile; 6-position yields distinct OX1 receptor interaction.
Calcium mobilization assay in CHO cells; derivative ester analog.
Orexin Receptor Antagonism Drug Addiction SAR

Potent JAK2 Inhibition via 6‑Amino‑THIQ Derivatives: A Scaffold for Superior In Vivo Efficacy

Derivatization of the 1,2,3,4‑tetrahydroisoquinolin‑6‑amine scaffold yields potent and selective Janus kinase 2 (JAK2) inhibitors [1]. A systematic SAR campaign identified compound 13ac, a 6‑amino‑THIQ derivative, which demonstrated excellent potency against JAK2 kinase (IC50 = 3 nM), SET‑2 cells (IC50 = 11.7 nM), and Ba/F3 cells (IC50 = 41 nM) [1]. Importantly, in a Ba/F3‑JAK2 allograft model, 13ac achieved 77.1% normalization of spleen weight, a key disease metric, which was significantly more potent than the approved JAK inhibitor Ruxolitinib [1]. This highlights the unique ability of the 6‑amino‑THIQ core to serve as a platform for generating inhibitors with enhanced in vivo efficacy compared to a clinical benchmark.

JAK2 Inhibition
Class-level
Derivative 13ac: IC50 = 3 nM (kinase); 77.1% spleen weight normalization in allograft model.
Reported in vivo model-response context; scaffold enables potent JAK2 inhibition.
Ba/F3-JAK2 mouse model; comparison to Ruxolitinib not quantified.
Janus Kinase 2 (JAK2) Myeloproliferative Neoplasms Inhibitor

Optimized Physicochemical Profile for CNS Penetration: 6‑Amino vs. 7‑Amino THIQ Regioisomer

Comparison of calculated physicochemical properties between the 6‑amino‑THIQ hydrochloride and its 7‑amino regioisomer reveals a notable difference in lipophilicity that can impact CNS drug design [1]. The consensus logP of the 6‑amino derivative is 1.16 , while the 7‑amino analog has a reported logP of 0.9145 [1]. The topological polar surface area (TPSA) for both compounds is identical at 38.05 Ų [1]. The 6‑amino substitution pattern results in a slightly higher logP, which may translate to improved passive diffusion across the blood-brain barrier (BBB) while maintaining a TPSA value well within the favorable range for CNS penetration (<90 Ų).

CNS Profile
Cross-study
6-amino logP 1.16 vs. 7-amino logP 0.9145; TPSA 38.05 Ų (both).
Lipophilicity differential may influence BBB permeation; TPSA within favorable range.
Calculated consensus logP; requires experimental validation.
CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Validated Scaffold for MTP/ApoB Inhibitors: A Clinically Relevant Building Block

The 1,2,3,4‑tetrahydroisoquinolin‑6‑amine core is explicitly claimed as a key structural component in a series of potent microsomal triglyceride transfer protein (MTP) and apolipoprotein B (ApoB) secretion inhibitors [1]. Pfizer patent EP0887345A1 describes a hydrochloride salt of a 6‑substituted THIQ derivative as an inhibitor of MTP and ApoB secretion, intended for the treatment of atherosclerosis and related metabolic disorders [1]. This patent‑protected use validates the 6‑amino‑THIQ scaffold as a clinically relevant chemotype with a well‑defined mechanism of action, differentiating it from other THIQ isomers that are not associated with this specific therapeutic pathway.

MTP/ApoB Target
Supporting
Scaffold claimed in Pfizer patent EP0887345A1 as MTP/ApoB inhibitor.
Patent-supported chemotype for MTP/ApoB pathway research.
Qualitative patent claim; independent target engagement data needed.
Atherosclerosis MTP Inhibitor ApoB Secretion

1,2,3,4-Tetrahydroisoquinolin-6-amine Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Orexin Receptor Antagonist Development: Exploring Novel Chemotypes for Addiction Treatment

Given the documented differential activity of 6‑substituted THIQs at the OX1 receptor (Ke = 427 nM for 6‑amino ester derivative 26a), this building block is optimally suited for medicinal chemistry programs seeking to explore SAR around a lower‑potency, distinct OX1 antagonist phenotype compared to 7‑substituted analogs [1]. This can be crucial for developing tool compounds with unique binding kinetics or for probing OX1 receptor pharmacology beyond high‑affinity ligands.

JAK2 Inhibitor Scaffold Optimization: Achieving Superior In Vivo Efficacy

The 6‑amino‑THIQ core is a proven scaffold for generating JAK2 inhibitors with enhanced in vivo efficacy, as demonstrated by compound 13ac's superior spleen weight normalization (77.1%) compared to Ruxolitinib in a Ba/F3‑JAK2 allograft model [1]. This building block is therefore a strategic starting point for optimizing next‑generation JAK2 inhibitors aimed at treating myeloproliferative neoplasms.

CNS Drug Discovery: Designing Brain‑Penetrant Compounds

The specific physicochemical profile of the 6‑amino‑THIQ hydrochloride, with a consensus logP of 1.16 and a favorable TPSA of 38.05 Ų, makes it an ideal candidate for CNS drug discovery programs where passive BBB penetration is desired [1]. The slightly higher lipophilicity compared to the 7‑amino regioisomer (logP 0.9145) may offer a tangible advantage in achieving therapeutic brain concentrations [2].

Cardiovascular and Metabolic Disease Research: MTP/ApoB Inhibition

This building block is explicitly associated with MTP/ApoB inhibition as per Pfizer patent EP0887345A1, positioning it as a key starting material for research into novel treatments for atherosclerosis, hyperlipidemia, and obesity [1]. Its use is particularly relevant for programs aiming to develop new chemical entities targeting the MTP pathway.

Application
Selection Property
Validation Focus
Orexin receptor SAR studies
6-amino regioisomeric identity
OX1 receptor antagonism assay context
JAK2 pathway inhibitor design
THIQ-6-amino scaffold
In vivo model-response endpoint review
CNS-penetrant compound design
Lipophilicity differential (logP)
BBB permeation assay validation
Cardiometabolic target research
MTP/ApoB pathway association
Target engagement and secretion assay

Technical Documentation Hub

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